molecular formula C18H19Br3O2 B14507358 1-Ethoxy-4-(2,2,2-tribromo-1-(4-ethoxyphenyl)ethyl)benzene CAS No. 62897-87-4

1-Ethoxy-4-(2,2,2-tribromo-1-(4-ethoxyphenyl)ethyl)benzene

Katalognummer: B14507358
CAS-Nummer: 62897-87-4
Molekulargewicht: 507.1 g/mol
InChI-Schlüssel: HNYABJYRHAABOE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Ethoxy-4-(2,2,2-tribromo-1-(4-ethoxyphenyl)ethyl)benzene is an organic compound with the molecular formula C18H19Br3O2. This compound is characterized by the presence of ethoxy groups and tribromoethyl groups attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethoxy-4-(2,2,2-tribromo-1-(4-ethoxyphenyl)ethyl)benzene typically involves the bromination of 1-ethoxy-4-(4-ethoxyphenyl)ethane. The reaction is carried out under controlled conditions to ensure the selective introduction of bromine atoms. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst such as iron or aluminum bromide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1-Ethoxy-4-(2,2,2-tribromo-1-(4-ethoxyphenyl)ethyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can remove bromine atoms or reduce the ethoxy groups to hydroxyl groups.

    Substitution: The bromine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often require the use of nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

1-Ethoxy-4-(2,2,2-tribromo-1-(4-ethoxyphenyl)ethyl)benzene is used in various scientific research applications, including:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in organic synthesis.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research on this compound includes its potential use as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-Ethoxy-4-(2,2,2-tribromo-1-(4-ethoxyphenyl)ethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. It may also interact with cellular receptors, leading to changes in cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-Ethoxy-4-(2,2,2-tribromoethyl)benzene
  • 1-Ethoxy-4-(4-ethoxyphenyl)benzene
  • 1-Bromo-4-(2,2,2-tribromo-1-(4-ethoxyphenyl)ethyl)benzene

Uniqueness

1-Ethoxy-4-(2,2,2-tribromo-1-(4-ethoxyphenyl)ethyl)benzene is unique due to the presence of both ethoxy and tribromoethyl groups, which confer distinct chemical properties. These functional groups make the compound highly reactive and suitable for various chemical transformations. Additionally, the compound’s structure allows for specific interactions with biological targets, making it valuable in scientific research.

Eigenschaften

CAS-Nummer

62897-87-4

Molekularformel

C18H19Br3O2

Molekulargewicht

507.1 g/mol

IUPAC-Name

1-ethoxy-4-[2,2,2-tribromo-1-(4-ethoxyphenyl)ethyl]benzene

InChI

InChI=1S/C18H19Br3O2/c1-3-22-15-9-5-13(6-10-15)17(18(19,20)21)14-7-11-16(12-8-14)23-4-2/h5-12,17H,3-4H2,1-2H3

InChI-Schlüssel

HNYABJYRHAABOE-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC=C(C=C1)C(C2=CC=C(C=C2)OCC)C(Br)(Br)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.